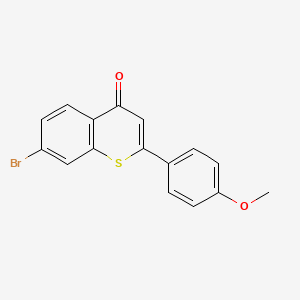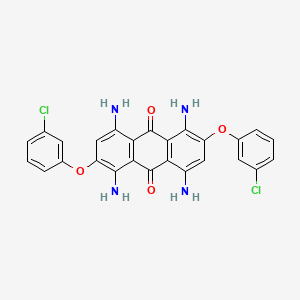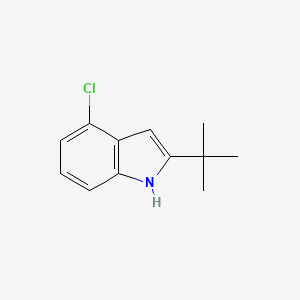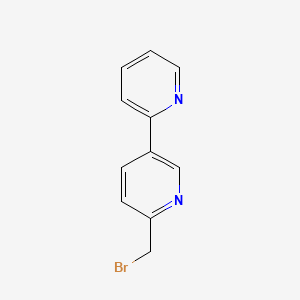
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The Fmoc group is introduced to the amino acid under controlled conditions, ensuring high purity and yield. The process may involve the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .
化学反応の分析
Types of Reactions
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides and other complex organic molecules, which are synthesized by sequentially adding amino acids to the growing peptide chain .
科学的研究の応用
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
作用機序
The mechanism of action of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the Fmoc group can be selectively removed, allowing for further modifications or functionalization of the peptide.
類似化合物との比較
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids: Commonly used in the synthesis of enantiomerically pure β-amino acids.
Uniqueness
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Fmoc group allows for selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides and organic molecules .
特性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
ethyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H25NO4/c1-4-26-20(24)22(2,3)14-23-21(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,4,13-14H2,1-3H3,(H,23,25) |
InChIキー |
YJZPTFDGVMYYEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
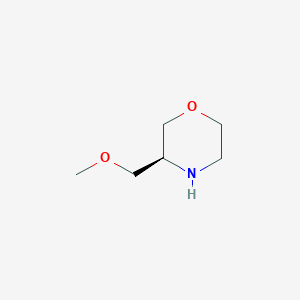
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
